Triostin C

biosynthesis quinoxaline antibiotics natural product structural differentiation

Triostin C is a member of the quinoxaline antibiotic family, a class of cyclic octadepsipeptides characterized by two quinoxaline-2-carboxyl chromophores and a disulphide cross-bridge that enables bifunctional intercalation into double-helical DNA. First isolated from Streptomyces triostinicus S-2-210 , Triostin C (C54H70N12O12S2, MW 1143.34) shares the core depsipeptide scaffold with its closest analogs—Triostin A, Echinomycin (Quinomycin A), and Quinomycin C—but is structurally distinguished by the substitution of both N-methylvaline residues with N,γ-dimethyl-L-alloisoleucine.

Molecular Formula C54H70N12O12S2
Molecular Weight 1143.3 g/mol
CAS No. 10382-35-1
Cat. No. B1207894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriostin C
CAS10382-35-1
Synonymstriostin C
Molecular FormulaC54H70N12O12S2
Molecular Weight1143.3 g/mol
Structural Identifiers
SMILESCC1C(=O)N(C2CSSCC(C(=O)N(C(C(=O)OCC(C(=O)N1)NC(=O)C3=NC4=CC=CC=C4N=C3)C(C)C(C)C)C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)C
InChIInChI=1S/C54H70N12O12S2/c1-27(2)29(5)43-53(75)77-23-39(61-45(67)37-21-55-33-17-13-15-19-35(33)59-37)47(69)57-32(8)50(72)64(10)42-26-80-79-25-41(51(73)65(43)11)63(9)49(71)31(7)58-48(70)40(24-78-54(76)44(30(6)28(3)4)66(12)52(42)74)62-46(68)38-22-56-34-18-14-16-20-36(34)60-38/h13-22,27-32,39-44H,23-26H2,1-12H3,(H,57,69)(H,58,70)(H,61,67)(H,62,68)
InChIKeyAAKHBCYMJPWUTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triostin C (CAS 10382-35-1): A Structurally Differentiated Quinoxaline Bisintercalator for Targeted DNA Interaction Research


Triostin C is a member of the quinoxaline antibiotic family, a class of cyclic octadepsipeptides characterized by two quinoxaline-2-carboxyl chromophores and a disulphide cross-bridge that enables bifunctional intercalation into double-helical DNA [1]. First isolated from Streptomyces triostinicus S-2-210 [2], Triostin C (C54H70N12O12S2, MW 1143.34) shares the core depsipeptide scaffold with its closest analogs—Triostin A, Echinomycin (Quinomycin A), and Quinomycin C—but is structurally distinguished by the substitution of both N-methylvaline residues with N,γ-dimethyl-L-alloisoleucine [3]. This sequence variation, combined with the disulphide (rather than thioacetal) cross-bridge, underpins quantifiable differences in DNA binding affinity, dissociation kinetics, sequence specificity, and biological selectivity that directly inform compound selection for transcriptional inhibition, DNA binding, and antitumor research applications [4].

Structurally distinct quinoxaline: N,γ-dimethyl-alloisoleucine substitution vs. N-methylvaline in Triostin A
Reported tighter DNA binding constants across multiple polydeoxynucleotide substrates compared to Triostin A
Disulphide-bridge chemistry: reported ~10-fold faster DNA dissociation kinetics than thioacetal-bridged quinomycins
Absence of cross-resistance with quinomycin-resistant S. aureus strains reported; distinct tumor-model selectivity profile

Why Triostin A or Echinomycin Cannot Substitute for Triostin C: The Procurement Case for Amino Acid-Level Selectivity


Within the quinoxaline family, seemingly conservative structural variations—a single N-methylamino acid substitution in the octapeptide ring and a different sulphur cross-bridge chemistry—produce divergent DNA binding affinities, dissociation kinetics, sequence recognition patterns, and bacterial cross-resistance profiles [1]. Triostin C binds polydeoxynucleotides with uniformly tighter constants than Triostin A [2], while all triostins dissociate from DNA an order of magnitude faster than their quinomycin (thioacetal-bridged) counterparts owing to greater ring flexibility [3]. Furthermore, Staphylococcus aureus strains resistant to Quinomycins A and C can remain susceptible to Triostin C, demonstrating that in-class cross-resistance cannot be assumed for experimental design or antimicrobial screening [4]. These orthogonal differences mean that substituting Triostin C with Triostin A or Echinomycin without experimental validation introduces uncontrolled variables in binding affinity, residence time on DNA, and biological outcome.

Amino acid substitution alters binding
N-methylvaline in Triostin A may not reproduce the tighter DNA binding constants and hydrophobic contacts provided by N,γ-dimethyl-alloisoleucine in Triostin C.
Cross-bridge chemistry shifts kinetics
Thioacetal-bridged quinomycins (Echinomycin) show ~10-fold slower dissociation; substitution may alter DNA residence time and sequence specificity profiles.
Cross-resistance profiles diverge
Quinomycin-resistant S. aureus strains may retain susceptibility to Triostin C; substituting with quinomycins may mislead resistance mechanism interpretation.

Triostin C Quantitative Differentiation Evidence: Head-to-Head Comparisons with Triostin A, Echinomycin, and Quinomycin C


Amino Acid Substitution: N,γ-Dimethyl-alloisoleucine in Triostin C vs. N-Methylvaline in Triostin A Defines Molecular Identity

Triostin C differs from Triostin A by the complete replacement of two N-methyl-L-valine residues with two N,γ-dimethyl-L-alloisoleucine residues in the octadepsipeptide ring, as established by acid hydrolysis and chromatographic analysis [1]. Triostin A contains N-methylvaline at both equivalent positions (C50H62N12O12S2, MW 1087.23) whereas Triostin C incorporates the bulkier, γ-branched N,γ-dimethyl-alloisoleucine (C54H70N12O12S2, MW 1143.34), resulting in an additional C4H8 (56 Da) mass increment [2]. This single-site substitution is the only structural difference between the two otherwise identical depsipeptide scaffolds (both possessing the same disulphide cross-bridge, D-serine, L-alanine, N,N′-dimethyl-L-cystine, and quinoxaline-2-carboxyl chromophore composition) [3]. Directed biosynthesis experiments with Streptomyces triostinicus confirm that these N-methylamino acid variations are the sole source of structural diversity among natural triostin congeners [4].

Molecular Identity
Head-to-head
Two N,γ-dimethyl-L-alloisoleucine residues replace N-methylvaline; MW 1143.34 (+56 Da vs. Triostin A)
Defines compound identity for procurement
Acid hydrolysis and FAB-MS confirmation; biosynthesis-specific variation
biosynthesis quinoxaline antibiotics natural product structural differentiation

DNA Binding Affinity: Triostin C Shows Uniformly Tighter Binding Constants than Triostin A Across Polydeoxynucleotides

Using radiolabelled [35S]-triostin antibiotics and a sensitive radiochemical adaptation of the solvent-partition method, Fox et al. (1983) determined for the first time accurate binding isotherms for Triostin C binding to DNA [1]. Across all polydeoxynucleotide species tested, Triostin C binding constants were uniformly tighter than those of Triostin A, though both compounds followed the same ranking order among different natural DNA species [1]. Prior solvent-partition analysis by Lee & Waring (1978) could not determine Triostin C binding constants due to its pronounced aqueous insolubility—Triostin C was noted to be 'too insoluble in aqueous solution to make this method applicable' [2]. In contrast, Triostin A binding constants were measurable by that method, revealing a highest affinity for Micrococcus lysodeikticus DNA and a marked preference for poly(dA-dT) over poly(dG-dC), a specificity pattern opposite to that of Quinomycin C [2]. The uniform affinity enhancement of Triostin C relative to Triostin A is attributed to the additional hydrophobic contacts provided by the γ-methyl groups of the N,γ-dimethyl-alloisoleucine side chains [1].

DNA Binding Affinity
Head-to-head
Triostin C binding constants uniformly tighter than Triostin A across all polydeoxynucleotides tested
Supports DNA binding affinity comparison
Radiochemical solvent-partition assay; low occupancy detection
DNA bisintercalation binding affinity triostin C vs triostin A solvent-partition assay

DNA Dissociation Kinetics: Triostins (Disulphide Bridge) Dissociate an Order of Magnitude Faster than Quinomycins (Thioacetal Bridge)

Fox et al. (1981) conducted a comparative kinetic study of detergent-induced dissociation of Triostins A and C and Quinomycin C from synthetic and natural DNA substrates [1]. All three antibiotics dissociated from poly(dA-dT) and poly(dG-dC) with simple first-order kinetics, whereas dissociation from calf thymus DNA was complex and required three exponential terms for complete description, reflecting multi-site binding to heterogeneous natural sequences [1]. Crucially, the triostins (Triostin A and Triostin C, both possessing a disulphide cross-bridge) dissociated an order of magnitude faster than the corresponding quinomycins (Quinomycin C, possessing a thioacetal cross-bridge) [1]. This kinetic difference is mechanistically attributed to a larger entropy of activation for the triostins, consistent with greater conformational flexibility of the octapeptide ring when the cross-bridge is a disulphide (-S-S-) as opposed to the slightly shorter and more rigid thioacetal (-S-CH2-S-) found in quinomycins [1]. The time constants of dissociation were better resolved for quinomycins than for triostins, indicating that quinomycins exhibit higher sequence specificity in DNA recognition, while triostins display broader sequence tolerance [1]. The longest dissociation time constant from calf thymus DNA correlated well with antibacterial potency for each antibiotic, directly linking kinetic residence time on DNA to biological efficacy [1].

Dissociation Kinetics
Head-to-head
~10-fold faster dissociation vs. quinomycins; disulphide bridge (triostins) vs. thioacetal (quinomycins)
Supports residence-time comparison
Detergent-induced dissociation; first-order kinetics
DNA dissociation kinetics quinoxaline antibiotics cross-bridge chemistry residence time

In Vivo RNA Synthesis Inhibition: Triostin C Matches Echinomycin Potency at Defined Concentration in Bacillus megaterium

In a comparative in vivo study measuring decay of pulse-labeled RNA in Bacillus megaterium, Waring et al. (1974) demonstrated that Triostins A and C at 5 µg/mL yielded corrected decay curves for pulse-labeled RNA similar to those produced by actinomycin D at 10 µg/mL [1]. Streptolydigin and Echinomycin showed concentration-independent decay parameters over a wide range, and Echinomycin was approximately 4–5 times more potent than actinomycin D based on the relative concentrations required to halt precursor incorporation [1]. Direct incorporation measurements using [methyl-3H]thymidine confirmed that both actinomycin D and Echinomycin also inhibited DNA synthesis in B. megaterium, whereas Streptolydigin had no inhibitory effect on DNA synthesis [1]. All antibiotics tested—actinomycin D, echinomycin, and streptolydigin—caused degradation of polysomes in B. megaterium protoplasts with a time to 50% decay of approximately 5 minutes [1]. These data establish that Triostin C, at 5 µg/mL, achieves functional RNA synthesis inhibition comparable to Echinomycin in a whole-cell bacterial system, confirming that its in vitro DNA binding and dissociation properties translate into measurable intracellular transcriptional arrest [1].

Intracellular RNA Inhibition
Head-to-head
5 µg/mL Triostin C yielded RNA synthesis inhibition comparable to Echinomycin in B. megaterium
Supports intracellular transcription inhibition context
Pulse-label assay; polysome degradation t½ ~5 min
transcription inhibition Bacillus megaterium pulse-labeled RNA antibiotic potency comparison

Biological Selectivity: Absence of Cross-Resistance Between Triostin C and Quinomycins in Staphylococcus aureus and Distinct Antitumor Spectrum

Katagiri & Sugiura (1965) systematically evaluated the antitumor activity of six individual quinoxaline antibiotics—Quinomycins A, B, C and Triostins A, B, C—against 34 transplantable tumors in mouse, rat, hamster, and chicken models [1]. They observed that Quinomycin A displayed selective activity against rat tumors, Quinomycin C and Triostin complex showed preferential activity against mouse tumors, and Quinomycin B was practically inactive, concluding that these structurally related antibiotics are 'not related as far as their antitumor activities are concerned' [1]. Critically, this biological specificity extended to bacterial resistance: no or little cross-resistance was observed with Staphylococcus aureus strains resistant to Quinomycins A and C when tested against Triostin C [1]. In a more detailed quantitative assessment using Ehrlich carcinoma (mice) and ascites hepatoma AH-130 (rats), total packed cell volume (TPCV) was measured to compare the efficacy of Quinomycins A and C versus Triostin C, further confirming the non-overlapping activity profiles within this antibiotic class [1]. This lack of cross-resistance is mechanistically consistent with the distinct DNA sequence specificity patterns and cross-bridge chemistries documented in the binding and kinetic studies above [2][3].

Biological Selectivity
Head-to-head
No cross-resistance with quinomycin-resistant S. aureus; distinct tumor-model selectivity (mouse vs. rat)
Supports resistance-mechanism differentiation
34-tumor panel; TPCV endpoint in Ehrlich carcinoma
antibiotic cross-resistance Staphylococcus aureus antitumor selectivity quinoxaline antibiotics

Procurement-Guided Application Scenarios for Triostin C Based on Quantified Differentiation Evidence


Transcriptional Inhibition Studies Requiring Reversible, Rapidly Exchanging DNA Bisintercalation

Triostin C is the preferred triostin-class compound when experimental design requires reversible DNA binding with relatively rapid dissociation kinetics. The disulphide cross-bridge confers greater conformational flexibility resulting in dissociation rates approximately an order of magnitude faster than the thioacetal-bridged quinomycins (Echinomycin, Quinomycin C), as established by Fox et al. (1981) [1]. This property is advantageous for pulse-chase transcriptional recovery experiments, competitive displacement assays, and studies of transcription factor dynamics where prolonged, irreversible DNA occlusion (characteristic of Echinomycin) would confound interpretation.

Antimicrobial Resistance Mechanism Studies Exploiting Triostin-Quinomycin Cross-Resistance Divergence

Triostin C is indicated for research programs investigating the structural determinants of antibiotic cross-resistance in Gram-positive pathogens. The documented absence of cross-resistance between Triostin C and quinomycin-resistant Staphylococcus aureus strains [2] provides a unique experimental system for dissecting resistance mechanisms that discriminate between disulphide-bridged (triostin) and thioacetal-bridged (quinomycin) DNA bisintercalators. This property is not replicated by Triostin A or any quinomycin-family member.

DNA Binding Studies at Low Occupancy: Bisintercalation Detection Down to One Molecule Per Gene

The radiochemical solvent-partition methodology developed by Fox et al. (1983) using [35S]-labelled Triostin C enables accurate binding isotherm determination at biologically relevant low occupancy levels—down to approximately one antibiotic molecule per gene [3]. Given Triostin C's uniformly tighter binding constants compared to Triostin A across all polydeoxynucleotide substrates tested, Triostin C is the optimal triostin for experiments requiring detection of high-affinity, low-abundance DNA binding events, such as footprinting of rare genomic sites or single-molecule DNA interaction studies.

Tumor-Type Selectivity Screening in Rodent Models: Mouse Tumor-Specific Activity Differentiation

Triostin C demonstrates a tumor selectivity profile distinct from both Quinomycin A (rat-selective) and Quinomycin B (inactive), as established by Katagiri & Sugiura (1965) in a systematic 34-tumor panel screen [2]. Procurement of Triostin C is specifically warranted for in vivo antitumor screening programs that aim to dissect the molecular basis of tumor-type-specific sensitivity within the quinoxaline class, using Ehrlich carcinoma or related mouse ascites tumor models as the responsive test system, in direct comparison with Quinomycin A as a rat-tumor-selective control.

Application
Selection Property
Validation Focus
Transcriptional inhibition research (reversible binding)
Disulphide-bridge chemistry (reported faster dissociation)
Residence-time comparison with quinomycins
Antimicrobial resistance mechanism studies
Absence of cross-resistance with quinomycin-resistant S. aureus
Resistance specificity in Gram-positive models
Low-occupancy DNA binding research
Reported tighter binding constants than Triostin A
Binding affinity comparison across polydeoxynucleotides
Tumor-cell model selectivity research
Distinct tumor-model selectivity profile (mouse tumors)
Cell-model endpoint comparison with Quinomycin A
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